molecular formula C10H5ClF3NO B096051 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline CAS No. 18706-22-4

8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline

Cat. No.: B096051
CAS No.: 18706-22-4
M. Wt: 247.6 g/mol
InChI Key: SBVZSZNYPRWWNN-UHFFFAOYSA-N
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Description

Mechanism of Action

Mode of Action

It’s known that the compound is involved in charge transfer processes

Biochemical Pathways

Various derivatives of this compound have been tested for their antimicrobial actions , suggesting that it may affect pathways related to microbial growth and survival.

Result of Action

It’s known that various derivatives of this compound exhibit antimicrobial actions , suggesting that it may have a similar effect.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . Additionally, the compound should be protected from moisture . These precautions suggest that the compound’s action, efficacy, and stability may be affected by factors such as ventilation, moisture, and direct contact.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ganirelix acetate is synthesized using the Fmoc/tBu solid-phase peptide synthesis strategy. The process involves sequential coupling of amino acids with side chain protection . The key steps include:

Industrial Production Methods

Industrial production of ganirelix acetate involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with modifications to reduce the use of organic solvents and improve reaction efficiency .

Chemical Reactions Analysis

Ganirelix acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine hydrate, DMF, N,N’-diethylcarbodiimide, and ytterbium trifluoromethanesulfonate . The major products formed are typically modified peptides with specific functional groups.

Properties

IUPAC Name

8-chloro-2-(trifluoromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3NO/c11-6-3-1-2-5-7(16)4-8(10(12,13)14)15-9(5)6/h1-4H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVZSZNYPRWWNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC(=CC2=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371476
Record name 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18706-22-4
Record name 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18706-22-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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